
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C13H9NO4 It is known for its unique structure, which includes a pyridine ring substituted with an amino group at the 6-position and a benzene ring substituted with carboxylic acid groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-aminopyridine, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The resulting 6-aminopyridine is then subjected to a carboxylation reaction to introduce carboxylic acid groups at the 1 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino group or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Material Science: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid depends on its specific application:
Material Science: Acts as a ligand that coordinates with metal ions to form stable structures such as MOFs.
Biology and Medicine: The amino and carboxylic acid groups can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid: Similar structure but lacks the amino group at the 6-position.
5-Aminoisophthalic acid: Contains an amino group and carboxylic acid groups but lacks the pyridine ring.
Uniqueness
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid is unique due to the presence of both the pyridine ring and the amino group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in material science, chemistry, and biology .
属性
IUPAC Name |
5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWVYUKVICVLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)
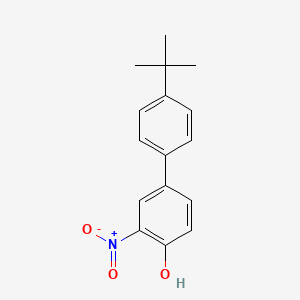
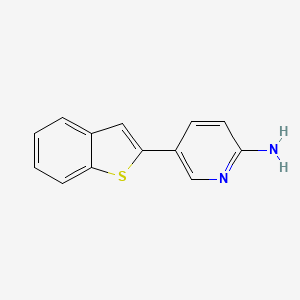
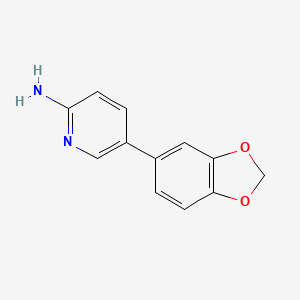
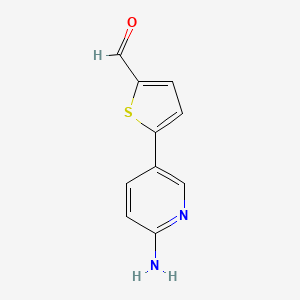
![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
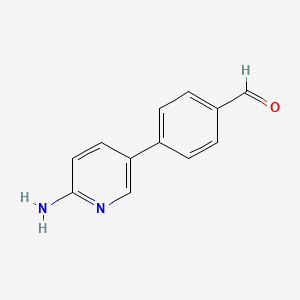
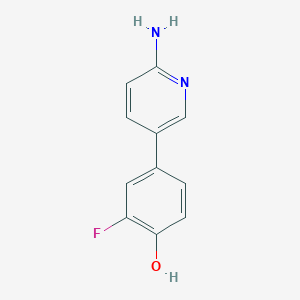
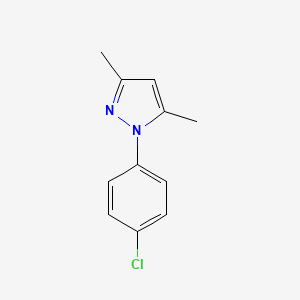
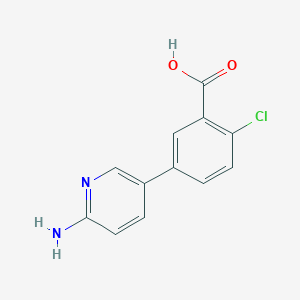
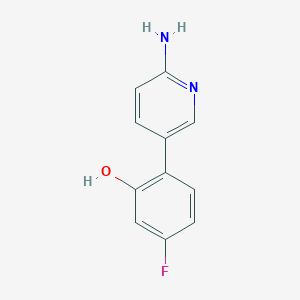
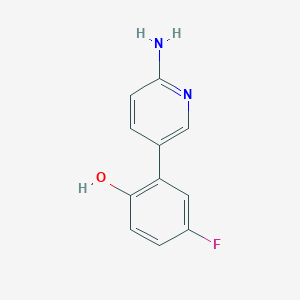
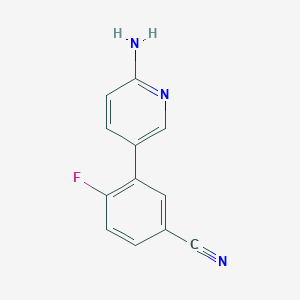
![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)
